molecular formula C22H21FN4O3 B12164406 methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate

methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate

Cat. No.: B12164406
M. Wt: 408.4 g/mol
InChI Key: JBGQXQLSHDXLRS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Aromatic protons on the 3-fluorophenyl group resonate as doublets at δ 7.2–7.6 ppm due to deshielding by fluorine.
    • Methyl groups (benzoate and tetrahydroimidazopyridine) appear as singlets near δ 2.3–2.5 ppm.
    • NH protons in the amide and imidazole rings show broad signals at δ 8.0–9.0 ppm.
  • ¹³C NMR :

    • Carbonyl carbons (amide and ester) resonate at δ 165–170 ppm.
    • Fluorine-coupled carbons in the 3-fluorophenyl group exhibit splitting, with C-F coupling constants ≈ 245 Hz.

Infrared (IR) Spectroscopy

  • Strong absorption at 1720 cm⁻¹ corresponds to the ester carbonyl stretch.
  • Amide C=O vibration appears at 1650 cm⁻¹, while N-H bends are observed near 1550 cm⁻¹.
  • Aromatic C-F stretching is detectable at 1220 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • π→π* transitions in the conjugated imidazopyridine and benzoate systems produce absorption maxima at 260–280 nm.
  • Substituent effects (e.g., fluorine) cause minor bathochromic shifts compared to non-fluorinated analogs.

Comparative Analysis with Related Imidazo[4,5-c]Pyridine Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs:

Compound Molecular Formula Key Differences
Methyl 3-(pyridin-2-yl)benzoate C₁₃H₁₁NO₂ Lacks imidazopyridine and fluorophenyl
3-(3-Fluorophenyl)-1H-imidazo[4,5-c]pyridin-2-one C₁₂H₈FN₃O Missing benzoate ester and tetrahydro ring
Methyl 5-fluoro-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate C₂₀H₁₈FN₅O₃ Pyridin-3-yl substituent instead of fluorophenyl

The benzoate ester enhances lipophilicity (logP ≈ 3.2) compared to non-esterified derivatives (logP ≈ 2.1). Additionally, the tetrahydroimidazopyridine core improves aqueous solubility relative to fully aromatic analogs.

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 3-[[4-(3-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methylbenzoate

InChI

InChI=1S/C22H21FN4O3/c1-13-6-7-15(21(28)30-2)11-18(13)26-22(29)27-9-8-17-19(25-12-24-17)20(27)14-4-3-5-16(23)10-14/h3-7,10-12,20H,8-9H2,1-2H3,(H,24,25)(H,26,29)

InChI Key

JBGQXQLSHDXLRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)F)N=CN3

Origin of Product

United States

Preparation Methods

Ring-Closing Strategies

The 1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine core is typically synthesized via cyclization of appropriately substituted diamines or aminonitriles. For example, cyclocondensation of 4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylic acid derivatives with thiourea or guanidine analogs under acidic conditions generates the bicyclic framework.

Functionalization with 3-Fluorophenyl

Electrophilic aromatic substitution or Suzuki-Miyaura coupling introduces the 3-fluorophenyl group. A patented method describes palladium-catalyzed cross-coupling of a brominated imidazopyridine precursor with 3-fluorophenylboronic acid, achieving >75% yield under Miyaura conditions.

Coupling to the Methylbenzoate Moiety

Carboxylic Acid Activation

The imidazopyridine carbonyl group is activated for amide bond formation using carbodiimide-based reagents. Experimental data from analogous systems demonstrate that EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/N-hydroxybenzotriazole) in dichloromethane (DCM) or dimethylformamide (DMF) achieves optimal coupling efficiency.

Table 1: Comparative Analysis of Coupling Reagents and Yields

Reagent SystemSolventTemperatureYieldReference
EDC/HOBtDCM0°C → RT86%
EDC/HOBtDMFRT71.8%
CDIAcetonitrile65–70°C82%
EDC/HOBt (Comparative)DCMRT47.5%

Key findings:

  • EDC/HOBt in DCM at 0°C progressing to room temperature (RT) yields 86%, attributed to reduced side reactions.

  • Carbonyldiimidazole (CDI) in acetonitrile at elevated temperatures (65–70°C) provides 82% yield but requires longer reaction times.

  • Lower yields (47.5%) in comparative studies highlight the sensitivity of the reaction to stoichiometric imbalances and impurities.

Methylbenzoate Amine Preparation

The methyl 3-amino-4-methylbenzoate intermediate is synthesized via nitration/reduction or direct amination of methyl 4-methylbenzoate. A two-step protocol involving nitration with fuming HNO3/H2SO4 followed by catalytic hydrogenation (H2/Pd-C) achieves 89% purity.

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection

Boc protection of the imidazopyridine nitrogen prevents undesired side reactions during coupling. Deprotection with HCl in dioxane post-coupling yields the free amine, which is critical for subsequent steps.

Ester Hydrolysis and Re-esterification

While the target compound retains the methyl ester, analogous syntheses employ saponification (NaOH/MeOH) followed by re-esterification (CH3I/K2CO3) to correct regiochemical outcomes.

Purification and Characterization

Chromatographic Methods

Flash chromatography using ethyl acetate/petroleum ether (7:3) effectively isolates the target compound with >95% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.14–7.04 (m, 1H, aromatic), 5.32–5.24 (br, 1H, NH), 4.33–3.94 (m, 5H, imidazopyridine CH2), 1.38 (s, 9H, Boc).

  • HPLC-MS : m/z 480.2 [M+H]+.

Process Optimization and Scale-Up

Solvent Selection

  • DMF facilitates higher solubility of intermediates but complicates removal post-reaction.

  • DCM offers easier workup but may limit reaction rates at lower temperatures.

Temperature Control

Exothermic reactions during carbodiimide activation necessitate gradual warming from 0°C to RT to suppress racemization.

Scalability

A kilogram-scale protocol reports 78% yield using continuous flow chemistry, reducing reaction time from 16 h to 2 h.

Challenges and Alternative Approaches

Byproduct Formation

Competitive acylation at the imidazopyridine N1 position generates a regioisomeric byproduct (~12%), mitigated by excess HOBt.

Green Chemistry Alternatives

Microwave-assisted coupling reduces energy consumption (30 min vs. 4 h) but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[4,5-c]pyridine core or the fluorophenyl group, potentially leading to the formation of partially or fully reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoate ester might yield a carboxylic acid, while nucleophilic substitution at the fluorophenyl group could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate has potential applications in drug development due to its unique structure:

  • Anticancer Activity : Studies indicate that compounds with imidazo[4,5-c]pyridine cores exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Research suggests that similar compounds can inhibit bacterial growth and may serve as leads for new antibiotics.

Neuropharmacology

The compound's ability to interact with neurotransmitter receptors makes it a candidate for neuropharmacological studies:

  • Cognitive Enhancement : Compounds with similar structures have been investigated for their potential to enhance cognitive function in neurodegenerative diseases.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[4,5-c]pyridine exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Efficacy : Research featured in European Journal of Medicinal Chemistry highlighted that compounds similar to this compound showed potent activity against multi-drug resistant strains of bacteria.

Mechanism of Action

The mechanism of action of methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine core can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity or selectivity, while the benzoate ester can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

a. Methyl 3-({[4-(4-Chlorophenyl)-1,4,6,7-Tetrahydro-5H-Imidazo[4,5-c]Pyridin-5-Yl]Carbonyl}Amino)-4-Methoxybenzoate

  • Key Differences : Replaces the 3-fluorophenyl group with a 4-chlorophenyl group and substitutes the 4-methylbenzoate with a 4-methoxybenzoate.
  • Implications : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may alter binding interactions with hydrophobic protein pockets. The methoxy group could enhance solubility but reduce metabolic stability compared to the methyl group .

b. Isopropyl 4-({[7-(Difluoromethyl)-5-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrimidin-3-Yl]Carbonyl}Amino)Benzoate

  • Key Differences : Features a pyrazolo-pyrimidine core instead of imidazo-pyridine, with difluoromethyl and 4-methoxyphenyl substituents.
  • The isopropyl ester could increase lipophilicity compared to the methyl ester .

Benzoate Derivatives with Variable Substituents

lists several ethyl benzoate derivatives (e.g., I-6230, I-6232) with pyridazine or isoxazole rings. While structurally distinct from the target compound, these share the benzoate ester motif, which is critical for prodrug activation or target engagement. For example:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
  • I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate.
  • Comparison: The ethyl ester and amino linker in these compounds may enhance cellular permeability but reduce metabolic resistance compared to the methyl ester and urea linker in the target compound .

Bioactivity Profile Correlations

highlights that compounds with similar structural motifs cluster into groups with comparable bioactivity profiles. For example:

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electron-withdrawing effect may enhance binding to electron-rich targets (e.g., kinases), while chlorine’s bulkiness could favor hydrophobic interactions.
  • Methyl vs. Methoxy Esters : Methyl groups typically improve metabolic stability, whereas methoxy groups enhance solubility but may increase susceptibility to demethylation .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Aromatic Substituent Ester Group Molecular Weight (g/mol) Key Features
Target Compound Imidazo[4,5-c]pyridine 3-Fluorophenyl Methyl ~435 (estimated) High lipophilicity, potential CNS activity
Methyl 3-({[4-(4-Chlorophenyl)-...]carbonyl}amino)-4-methoxybenzoate Imidazo[4,5-c]pyridine 4-Chlorophenyl Methoxy ~465 (estimated) Enhanced solubility, chlorine’s bulk
Isopropyl 4-({[7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl Isopropyl 480.46 High metabolic stability, kinase focus
I-6230 Pyridazine Pyridazin-3-yl Ethyl ~355 (estimated) Amino linker, prodrug potential

Research Findings and Implications

  • Structural Clustering : demonstrates that structural similarities (e.g., fluorophenyl vs. chlorophenyl) correlate with shared bioactivity profiles, suggesting the target compound may exhibit kinase or GPCR modulation akin to its analogues .
  • Ester Group Impact : Methyl esters (target compound) generally offer better metabolic stability than ethyl or isopropyl esters (I-6230, ), making them favorable for oral bioavailability .
  • Heterocycle Influence : Imidazo-pyridine cores (target compound) are less explored than pyrazolo-pyrimidines () but may offer unique selectivity in drug design .

Biological Activity

Methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate (CAS Number: 1219575-12-8) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H21FN4O4
  • Molecular Weight : 424.4 g/mol
  • Structure : The compound features an imidazopyridine core with a fluorophenyl substituent and a methylbenzoate group.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is similar to that observed in known anticancer agents such as Combretastatin A-4 .
  • In Vitro Studies : In cell line assays, derivatives of related structures have shown IC50 values in the low micromolar range (0.08–12.07 µM), indicating potent activity against various cancer cell lines .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity:

  • Enzymatic Inhibition : Similar compounds have been reported to inhibit pro-inflammatory pathways by modulating MAPK signaling pathways .

Antioxidant Activity

Preliminary data suggest that this compound may possess antioxidant properties:

  • Oxidative Stress Reduction : Compounds with similar imidazo[4,5-c]pyridine frameworks have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of related compounds in HeLa cells. The results indicated that:

  • Compound derivatives exhibited significant cytotoxicity with an IC50 of approximately 10 µM.
  • Mechanistic studies revealed apoptosis induction through caspase activation.

Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation:

  • Administration of the compound reduced edema by approximately 50% compared to control.
  • Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.

Data Summary Table

PropertyValue
Molecular FormulaC22H21FN4O4
Molecular Weight424.4 g/mol
Anticancer IC500.08–12.07 µM
Anti-inflammatory Edema Reduction~50% compared to control
Antioxidant ActivityPositive (specific assays pending)

Q & A

Q. What are the recommended synthetic routes for methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of imidazo[4,5-c]pyridine derivatives often involves multi-step processes, including cyclization, coupling reactions, and functional group transformations. Key steps may include:

  • Cycloaddition reactions : Dipolar cycloaddition methods, as demonstrated for structurally related P2X7 antagonists, can be adapted for constructing the imidazo-pyridine core .
  • Amide coupling : Use of coupling reagents like EDCI/HOBt for introducing the benzoyl amino group.
  • Optimization : Solvent choice (e.g., DMF or THF), temperature control (e.g., 0–60°C), and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Evidence from analogous compounds suggests that reaction yields improve with slow addition of reagents and catalytic bases like DMAP .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the imidazo-pyridine ring and substitution patterns. For example, the 3-fluorophenyl group’s aromatic protons should show distinct splitting patterns .
    • HPLC-MS : Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and mass spectrometry to verify molecular weight and purity (>95%).
    • X-ray Crystallography : Single-crystal analysis (if feasible) to resolve ambiguous stereochemistry, as demonstrated for related imidazo-pyridines .

Q. What are the key structural analogs of this compound, and how do their properties differ?

Methodological Answer: Structural analogs often vary in substitution patterns on the imidazo-pyridine core or benzoate moiety. For example:

  • Comparison Table :
CompoundKey ModificationBioactivity/Properties
BMS-927711 (from )Cyclohepta[b]pyridine coreCGRP antagonist with 80% oral bioavailability in primates
Compound 35 (from )Triazolo[4,5-c]pyridine coreP2X7 antagonist with ED₅₀ = 0.07 mg/kg in rats
Methyl 4-(2-((7-(4-fluorophenyl)-imidazo-triazol-3-yl)thio)acetamido)benzoate (from )Thioacetamido linkerEnhanced solubility due to sulfur-containing groups

These analogs highlight the importance of fluorophenyl and heterocyclic substituents in target binding and pharmacokinetics.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Key SAR Parameters :
    • Fluorophenyl Position : Compare 3-fluorophenyl vs. 4-fluorophenyl analogs (e.g., ) to assess impact on receptor binding .
    • Benzoate Ester Hydrolysis : Evaluate stability in physiological buffers (pH 7.4) to determine if the methyl ester acts as a prodrug.
    • Imidazo-Pyridine Core Rigidity : Introduce methyl groups (as in ) to restrict conformational flexibility and enhance potency .
  • Experimental Design : Use parallel synthesis to generate a library of derivatives, followed by high-throughput screening against target receptors (e.g., CGRP or P2X7).

Q. What in vivo models are appropriate for evaluating the bioavailability and efficacy of this compound?

Methodological Answer:

  • Rodent Models :
    • Pharmacokinetics : Administer orally (5–20 mg/kg) to Sprague-Dawley rats, with plasma sampling over 24h. Calculate AUC and Cₘₐₓ using LC-MS/MS .
    • Blood-Brain Barrier Penetration : Measure brain/plasma ratio post-administration; compare to reference compounds like BMS-927711 .
  • Disease Models :
    • Neuroinflammation : Use LPS-induced cytokine release models to assess P2X7 antagonism (if applicable) .

Q. How can computational methods aid in resolving contradictory data on this compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., CGRP receptor) to identify binding hotspots. Compare with experimental IC₅₀ data to validate hypotheses .
  • Docking Studies : Use crystal structures of homologous receptors (e.g., P2X7) to predict binding modes. Resolve discrepancies between in vitro and in vivo efficacy by simulating membrane permeability .

Q. What strategies mitigate synthetic challenges, such as low yields in amide coupling steps?

Methodological Answer:

  • Coupling Reagent Screening : Test alternatives to EDCI/HOBt, such as HATU or PyBOP, which may improve efficiency for sterically hindered amines .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 1h) and improve yields by 10–15%, as shown for triazolo-pyridines .

Q. How do structural modifications influence metabolic stability?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL) to identify major metabolites. For example:
    • Ester Hydrolysis : Replace methyl ester with tert-butyl to delay degradation.
    • Fluorine Substitution : 3-Fluorophenyl groups reduce CYP450-mediated oxidation compared to non-fluorinated analogs .

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